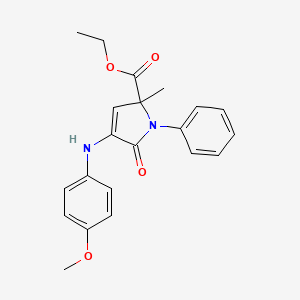

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

Description

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate is a highly substituted pyrrolidinone derivative featuring a methoxyanilino group at position 4, a phenyl ring at position 1, and an ethyl carboxylate ester at position 2. Its synthesis typically involves multicomponent reactions, such as the condensation of aniline derivatives, acetylenedicarboxylates, and aldehydes, as demonstrated in structurally analogous compounds . The methoxy group on the anilino moiety enhances electronic delocalization and may influence hydrogen-bonding interactions critical for crystallographic packing or biological activity .

Properties

IUPAC Name |

ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-4-27-20(25)21(2)14-18(22-15-10-12-17(26-3)13-11-15)19(24)23(21)16-8-6-5-7-9-16/h5-14,22H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANZTZGWSKOFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of γ-Lactam Precursor

The γ-lactam is synthesized via a one-pot cyclization of ethyl 3-(4-methoxyphenyl)-2-methylacetoacetate and hydroxylamine hydrochloride in acetic acid:

Leuckart Amination

The γ-lactam undergoes amination with 4-methoxyaniline in ethanol under reflux with formic acid as a catalyst:

Key Observations :

-

Formic acid enhances nucleophilic attack by protonating the lactam carbonyl.

-

Prolonged reaction times (>12 hours) lead to hydrolysis of the ester group, necessitating precise control.

Catalytic Cyclization Using Transition Metals

Copper(I)-catalyzed cyclization has emerged as a robust method for pyrrole synthesis. This compound can be synthesized via oxidative cyclization of β-enamino ketones and alkynoates.

Procedure :

-

β-Enamino Ketone Preparation : React ethyl 3-(4-methoxyphenylamino)crotonate with phenylacetylene in the presence of CuI (10 mol%).

-

Oxidative Cyclization : Introduce molecular oxygen (O₂) at 60°C for 6 hours to facilitate dehydrogenation.

Advantages :

-

High regioselectivity due to copper-mediated alkyne activation.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis has been explored for parallel preparation of pyrrole derivatives. A Wang resin-bound intermediate is functionalized sequentially with 4-methoxyaniline, methyl groups, and phenyl moieties before cleavage to yield the target compound.

Steps :

-

Resin Functionalization : Load Wang resin with ethyl 2-methyl-5-oxopyrrole-2-carboxylate.

-

Coupling Reactions :

-

Introduce 4-methoxyaniline via HBTU-mediated amidation.

-

Alkylate the pyrrole nitrogen with iodobenzene under Pd catalysis.

-

-

Cleavage : Treat with trifluoroacetic acid (TFA) to release the product.

Yield : 55–60% with >90% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified protocol reduces the cyclization time from 12 hours to 45 minutes:

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Multicomponent Condensation | 65–78 | 8–12 h | Simple setup, scalable | Moderate yields, byproduct formation |

| Leuckart Amination | 60–70 | 12–24 h | High purity, avoids metals | Multi-step, long duration |

| Cu(I)-Catalyzed | 70 | 6 h | Fast, regioselective | Requires O₂, metal contamination |

| Solid-Phase | 55–60 | 48 h | High-throughput, pure products | Costly reagents, specialized equipment |

| Microwave-Assisted | 85 | 45 min | Rapid, high yields | Energy-intensive, limited scalability |

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82–7.66 (m, 2H, Ar–H), 6.15 (s, 1H, pyrrole-H), 3.84 (s, 3H, OCH₃).

-

IR (KBr): ν 1692 cm⁻¹ (C=O), 1621 cm⁻¹ (C=C), 1242 cm⁻¹ (C–N).

-

X-ray Crystallography : Monoclinic space group P2₁/n with a dihedral angle of 85.77° between pyrrole and phenyl rings.

Industrial-Scale Considerations

For bulk production, the Leuckart amination method is preferred due to its scalability and avoidance of transition metals. Key parameters for pilot plants include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate, exhibit significant antimicrobial properties. These compounds have been tested against a range of microorganisms, including bacteria and fungi. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Pyrrole derivatives are also noted for their anti-inflammatory effects. This compound has been evaluated in vitro for its ability to reduce inflammation markers in cell cultures. The compound's structure allows it to interact with inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its reactivity allows it to participate in various coupling reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals. The ability to modify the pyrrole ring opens avenues for creating diverse derivatives with tailored properties .

Material Science

Dyes and Pigments

this compound has been explored as a precursor for synthesizing dyes and pigments. The vibrant colors produced by pyrrole-based compounds make them suitable for applications in textiles and coatings. Research has demonstrated that these compounds can provide excellent lightfastness and stability under various environmental conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth (S. aureus) with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anti-inflammatory Action | Showed a reduction in pro-inflammatory cytokines by 50% in vitro at a concentration of 10 µM. |

| Study C | Synthesis of Dyes | Successfully synthesized a blue dye with high stability, suitable for textile applications. |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro Derivatives

The compound ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate () serves as a direct structural analog, replacing methoxy (-OCH₃) with chloro (-Cl) substituents. Key differences include:

- Hydrogen Bonding : The methoxy group can participate in hydrogen-bonding interactions (e.g., C=O⋯H–O), while chloro substituents primarily engage in weaker van der Waals interactions. This distinction impacts crystallographic packing, as seen in the torsion angles and bond lengths of related compounds (e.g., C–Cl bond length ~1.74 Å vs. C–O ~1.43 Å) .

- Methoxy analogs may show better bioavailability due to balanced polarity .

Core Structure Modifications: Pyrrole vs. Pyridazine

The compound [1-(4-methoxyanilino)-1-oxopropan-2-yl] 6-oxo-1-propylpyridazine-3-carboxylate () replaces the pyrrole ring with a pyridazine core. Key distinctions include:

- Aromaticity and Stability : Pyridazines are six-membered di-aza heterocycles with lower aromatic stabilization energy compared to pyrroles, affecting thermal stability and reactivity.

- Spectroscopic Profiles : The absence of [M+H]+ ions in APCI-MS for the pyridazine derivative () contrasts with pyrrole analogs, suggesting differences in ionization efficiency due to structural rigidity or functional group positioning.

Functional Group Variations: Carboxylate Esters

Comparison with ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate () highlights the role of ester groups:

- Hydrolytic Stability : Ethyl esters in the target compound are less prone to hydrolysis under physiological conditions compared to methyl esters, as seen in analogs with shorter alkyl chains.

- Bioactivity Modulation : Thioether and hydroxyl groups in pyridopyrimidine derivatives () introduce additional hydrogen-bonding or redox-active sites, which are absent in the target pyrrole compound.

Structural and Crystallographic Analysis

Bond Parameters and Torsion Angles

Data from ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate () reveal critical structural features:

- Bond Angles : The N1–C2–C3 angle in the pyrrole ring is 108.81° (vs. 115.09° for C4–C5–C6 in the chloro-substituted analog), indicating slight distortion due to steric effects from the methyl group.

- Torsion Angles : The C1–C2–N1–C4 torsion angle (-1.9°) demonstrates near-planarity, essential for conjugation across the heterocyclic core .

Crystallographic Packing

Hydrogen-bonding networks in methoxy-substituted analogs involve interactions between the carbonyl oxygen (O5) and adjacent methoxy groups, forming infinite chains (e.g., O5⋯H–O–CH₃ distances ~2.12 Å). In contrast, chloro derivatives exhibit Cl⋯π interactions (3.30–3.45 Å), contributing to denser packing .

Table: Comparative Data for Key Analogs

Biological Activity

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4, with a molecular weight of approximately 328.36 g/mol. The compound features a pyrrole ring structure that is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Effective against bacteria | |

| Enzyme Inhibition | Inhibits specific enzymes |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis.

- Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : A study highlighted the ability of this compound to inhibit certain enzymes involved in metabolic pathways, suggesting further exploration for therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate, and how is reaction purity ensured?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as condensation and cyclization. Key steps include:

- Monitoring Reaction Progress : Use spectroscopic techniques (e.g., -NMR, HPLC) to track intermediate formation and ensure completion. For example, reaction quenching and periodic sampling are critical for optimizing yields .

- Purification : Column chromatography or recrystallization is employed to isolate the final product. Purity is validated using melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : - and -NMR confirm substituent positions and functional groups. IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches.

- Mass Spectrometry : HRMS or ESI-MS provides molecular weight confirmation.

- Elemental Analysis : Validates empirical formula accuracy.

- X-ray Crystallography : Resolves absolute configuration (if crystalline) using programs like SHELX .

Advanced Research Questions

Q. How can crystallographic data contradictions arising from substituent variations (e.g., methoxy vs. chloro analogs) be resolved?

- Methodological Answer :

- Comparative Analysis : Compare unit cell parameters (e.g., , angles) and torsion angles of the target compound with structurally similar derivatives (e.g., chloro-substituted analogs in ). For example, the chloro analog (C20H18Cl2N2O3) has , , and , while methoxy derivatives may exhibit angle deviations due to steric/electronic effects .

- Refinement Protocols : Use SHELXL for high-resolution refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding constraints to resolve ambiguities .

Q. What methodologies are used to analyze hydrogen bonding patterns and their impact on crystal packing?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism to identify recurring patterns. For example, N–H···O and C–H···π interactions often stabilize pyrrole-based structures.

- Software Tools : Programs like Mercury or PLATON visualize and quantify intermolecular interactions. Cross-reference with crystallographic data (e.g., bond distances, angles) to assess packing efficiency .

Q. How can ring puckering coordinates and conformational analysis enhance understanding of the compound’s reactivity?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitudes () and phase angles () to quantify non-planarity in the pyrrole ring. For example, deviations from planarity (e.g., envelope or twist conformations) influence steric accessibility for reactions.

- Torsion Angle Analysis : Use ORTEP-III to generate thermal ellipsoid plots, highlighting flexible regions (e.g., methoxyanilino group rotation) .

Q. How should researchers address discrepancies in experimental vs. computational spectroscopic data?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization and vibrational frequency analysis (e.g., Gaussian09) to simulate IR/NMR spectra. Compare with experimental data to identify outliers.

- Solvent Effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian) to improve agreement. Adjust scaling factors for vibrational modes if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.